Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate
Description
Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine core substituted with bromine and methoxycarbonyl groups at positions 5 and 2, respectively. The piperazine ring is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its stability during synthetic processes. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Synthesis: The compound is synthesized via a palladium-catalyzed coupling reaction between methyl 5-bromo-4-methylpicolinate and tert-butyl piperazine-1-carboxylate. The reaction employs Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene at 80°C for 4 hours, yielding the product after purification .
Properties
Molecular Formula |
C16H22BrN3O4 |
|---|---|
Molecular Weight |
400.27 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-2-methoxycarbonylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)12-9-11(17)10-18-13(12)14(21)23-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
WKAWMDSAKXSGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-bromo-2-(methoxycarbonyl)pyridine
This step involves the selective substitution on a pyridine ring, often achieved via nucleophilic aromatic substitution (SNAr) or direct halogenation of a suitably functionalized pyridine precursor.
-
- Reagents: 2-chloropyridine derivatives or pyridine precursors bearing suitable activating groups.
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Solvent: Acetonitrile or DMF.
- Temperature: Reflux (~80-100°C).
Outcome: Formation of 5-bromo-2-(methoxycarbonyl)pyridine with regioselectivity controlled by the substitution pattern.
Coupling with tert-butyl piperazine-1-carboxylate
The core coupling involves nucleophilic substitution of the brominated pyridine with tert-butyl piperazine-1-carboxylate, typically via SNAr or palladium-catalyzed cross-coupling .
-
- Reagents: Potassium carbonate (K₂CO₃) as base.
- Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄) or palladium acetate with suitable ligands (e.g., BINAP).
- Solvent: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane.
- Temperature: Reflux (~110°C).
- Time: 4–12 hours, depending on the reaction scale.
Purification: Column chromatography using DCM/MeOH or ethyl acetate/hexane gradients.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Bromination of pyridine | NBS | Acetonitrile | Reflux (~80°C) | 4–6 hours | Regioselectivity critical |
| Coupling with piperazine derivative | K₂CO₃, Pd catalyst | DMF | Reflux (~110°C) | 4–12 hours | Excess base ensures complete reaction |
| Purification | Chromatography | DCM/MeOH or EtOAc/hexane | Room temp | - | Ensures high purity |
Characterization Techniques
To confirm the structure, the following analytical methods are employed:
-
- Molecular ion peak consistent with the molecular weight (~278.35 g/mol).
- Fragmentation patterns confirming the presence of the tert-butyl group and pyridine moiety.
-
- Characteristic bands for carbamate (~1700–1750 cm⁻¹) and aromatic rings (~1500–1600 cm⁻¹).
Industrial and Large-Scale Production Considerations
In industrial settings, the synthesis is scaled with considerations for reagent purity, reaction efficiency, and environmental safety:
- Reagent Quality: Use of high-purity starting materials to minimize impurities.
- Reaction Optimization: Continuous flow reactors or large batch processes with temperature control.
- Purification: Crystallization or preparative chromatography to ensure batch-to-batch consistency.
- Quality Control: Analytical HPLC, NMR, and MS to verify purity (>95%).
Summary of Key Data
| Parameter | Data | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₂BrN₄O₂ | , |
| Molecular Weight | 278.35 g/mol | |
| Melting Point | 90–92°C | |
| Solubility | Soluble in DMSO, DMF | |
| Reaction Yield | Typically 78–88.7% |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxycarbonyl group and the piperazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with various biological targets.
Industry
In the chemical industry, this compound can be used in the development of new materials, agrochemicals, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring can act as a ligand, binding to metal ions or other molecular targets, while the pyridine derivative can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Pyridine Ring Substitutions
tert-Butyl4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (17a)
- Structure : Replaces the bromo and methoxycarbonyl groups with a pyridin-3-ylphenyl moiety.
- Synthesis : Synthesized via Suzuki-Miyaura coupling using tert-butyl4-(4-iodophenyl)piperazine-1-carboxylate and pyridin-3-ylboronic acid. Yield: 45% .
- Application : Used in dopamine receptor studies due to its planar aromatic system.
tert-Butyl4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Complex Heterocyclic Systems
- tert-Butyl4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate Structure: Integrates a pyrido[2,3-d]pyrimidinone core, increasing molecular complexity. Application: Intermediate in CDK4/6 inhibitors (e.g., Palbociclib analogs) .
Functional Group Modifications
tert-Butyl4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
tert-Butyl4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate
Physicochemical and Pharmacological Properties
*Calculated based on molecular formula C₁₆H₂₁BrN₂O₄.
Key Findings
Bromine Positioning : Bromine at pyridine position 5 (target compound) vs. 2 () significantly alters electronic properties, affecting reactivity in cross-coupling reactions .
Yield Optimization : The target compound’s synthesis achieves higher yields (~80%) compared to pyridinylphenyl analogs (≤45%), likely due to steric and electronic effects of substituents .
Pharmaceutical Relevance : Bromine and methoxycarbonyl groups make the target compound a versatile intermediate for drug discovery, whereas analogs with sulfonyl or trifluoromethoxy groups exhibit enhanced metabolic stability .
Biological Activity
Tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is a synthetic compound with significant biological activity, particularly in pharmacological applications. Its molecular structure includes a piperazine moiety, which is prevalent in many bioactive molecules. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H22BrN3O4
- Molecular Weight : 400.27 g/mol
- CAS Number : 1000018-22-3
- Melting Point : 90-92°C
The biological activity of tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, thereby influencing cellular functions.
Pharmacological Applications
Research has shown that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies indicate that compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the bromine atom and the piperazine ring enhances its interaction with microbial targets.
- Anticancer Properties : Some derivatives of piperazine compounds have been studied for their potential in cancer therapy. They may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells.
- CNS Activity : The piperazine structure is often associated with central nervous system (CNS) effects. Compounds similar to tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate have been explored for their potential as anxiolytics or antidepressants.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| CNS Effects | Potential anxiolytic properties |
In Vitro Studies
In vitro studies have demonstrated that tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a role in combating bacterial infections by targeting their secretion systems .
In Vivo Studies
Animal models have been employed to assess the compound's efficacy in reducing tumor size and improving survival rates in cancer-bearing subjects. Results indicated a significant reduction in tumor growth when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a tert-butyl-protected piperazine core to a substituted pyridine moiety. Critical steps include:
- Bromination and functionalization : Introducing the bromo and methoxycarbonyl groups to the pyridine ring under controlled conditions (e.g., Pd-catalyzed cross-coupling) .
- Protection/deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen, ensuring regioselectivity .
- Purification : Silica gel chromatography or recrystallization to isolate intermediates and the final product .
- Key Challenges : Avoiding side reactions (e.g., over-bromination) and maintaining stereochemical integrity. Reaction temperature (60–100°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., bromine’s deshielding effect on pyridine protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) and detects trace impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ≈ 440 [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
